molecular formula C21H21NOS B3487729 N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide

N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide

Cat. No.: B3487729
M. Wt: 335.5 g/mol
InChI Key: VNXHEGGUWVFXOL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of 2-ethyl-6-methylaniline with 5-methyl-4-phenylthiophene-3-carboxylic acid in the presence of coupling agents such as EDCI or DCC to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully reduced thiophene derivatives .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring with various substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS/c1-4-16-12-8-9-14(2)20(16)22-21(23)18-13-24-15(3)19(18)17-10-6-5-7-11-17/h5-13H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXHEGGUWVFXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CSC(=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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